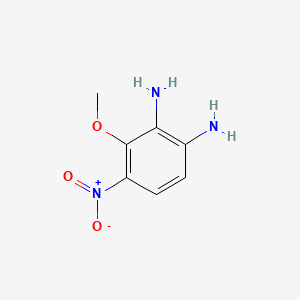

3-Methoxy-4-nitro-1,2-benzenediamine

Descripción general

Descripción

3-Methoxy-4-nitro-1,2-benzenediamine is an organic compound with the molecular formula C7H9N3O3 It is a derivative of benzene, featuring both methoxy and nitro functional groups attached to the aromatic ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-nitro-1,2-benzenediamine typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 3-methoxy-1,2-benzenediamine using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

3-Methoxy-4-nitro-1,2-benzenediamine undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or other nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Conversion to 3-methoxy-4-amino-1,2-benzenediamine.

Reduction: Formation of 3-methoxy-4-amino-1,2-benzenediamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Research has highlighted the potential health risks associated with exposure to MNA. Studies have demonstrated that MNA can induce contact hypersensitivity and has mutagenic properties in bacterial assays. For instance, exposure to MNA has been linked to myocardial necrosis in animal models, indicating its potential toxicity .

Case Study: Toxicity Assessment of MNA

A reproductive toxicity study conducted on HSD rats evaluated the effects of MNA on pregnant subjects and their offspring during gestation. Results indicated significant decreases in mean litter weights at higher concentrations, alongside evidence of genotoxicity .

Pharmaceutical Applications

In the pharmaceutical field, MNA serves as a precursor for various bioactive compounds. Its derivatives have been investigated for their potential therapeutic effects, particularly in anti-cancer research. The nitro group present in MNA can be reduced to amines, leading to compounds with enhanced biological activity against cancer cells .

Table 2: Pharmaceutical Compounds Derived from MNA

| Compound Name | Biological Activity |

|---|---|

| 4-Amino-2-methoxyphenol | Antioxidant properties |

| Nitroaniline derivatives | Potential anti-cancer agents |

Regulatory Considerations

Due to its toxicological profile, regulatory scrutiny around the use of MNA has increased. Various health organizations have assessed its safety, leading to recommendations for handling and exposure limits in occupational settings. The International Agency for Research on Cancer (IARC) has classified certain nitroaniline derivatives as potentially carcinogenic based on animal studies .

Mecanismo De Acción

The mechanism of action of 3-Methoxy-4-nitro-1,2-benzenediamine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the disruption of cellular processes and exhibit biological activity. The methoxy group may also play a role in modulating the compound’s reactivity and interactions with other molecules .

Comparación Con Compuestos Similares

Similar Compounds

3-Methoxy-1,2-benzenediamine: Lacks the nitro group, leading to different chemical properties and reactivity.

4-Nitro-1,2-benzenediamine: Lacks the methoxy group, affecting its solubility and reactivity.

3-Methoxy-4-nitroaniline: Similar structure but with different substitution patterns on the benzene ring.

Uniqueness

3-Methoxy-4-nitro-1,2-benzenediamine is unique due to the presence of both methoxy and nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .

Actividad Biológica

3-Methoxy-4-nitro-1,2-benzenediamine, also known as 4-nitro-o-phenylenediamine (NOPD), is a compound of significant interest in biological and pharmacological research. Its structure features a methoxy group and a nitro group attached to a benzene ring, which contributes to its biological activity. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : C7H8N3O2

- Molecular Weight : 168.15 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with cellular components such as DNA and various enzymes. The compound exhibits the following mechanisms:

- DNA Binding : NOPD can form stable complexes with DNA, interfering with replication and transcription processes. This property is crucial for its potential application in anticancer therapies.

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which may contribute to its anticancer properties by disrupting metabolic pathways in cancer cells .

Anticancer Properties

Research indicates that this compound exhibits notable anticancer effects:

- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases, leading to programmed cell death.

- Cell Cycle Arrest : Studies have shown that NOPD can cause cell cycle arrest in various cancer cell lines, preventing their proliferation .

Genotoxicity and Mutagenicity

While NOPD shows promise in cancer treatment, it also raises concerns regarding genotoxicity:

- Mutagenic Effects : In vitro studies have demonstrated that NOPD can induce mutations in bacterial and mammalian cells. It has been reported to increase revertant colonies in the Ames test, indicating mutagenic potential .

- Chromosomal Aberrations : Research has indicated that exposure to NOPD can lead to chromosomal aberrations in cultured cells, raising concerns about its safety profile for therapeutic use .

Study on Antitumor Activity

A study conducted on the effects of NOPD on human cancer cell lines revealed:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| A549 (Lung) | 20 | Cell cycle arrest |

| HeLa (Cervical) | 12 | DNA binding and enzyme inhibition |

This study highlights the varying sensitivity of different cancer cell types to NOPD and its potential as an anticancer agent.

Toxicological Assessment

A toxicological assessment reported the following findings regarding the acute toxicity of NOPD:

| Route of Administration | LD50 (mg/kg) | Observed Effects |

|---|---|---|

| Oral | 2100 | Lethargy, piloerection |

| Intraperitoneal | >1600 | No significant adverse effects observed |

These results indicate a relatively high tolerance level for the compound but emphasize the need for caution due to its mutagenic properties .

Propiedades

IUPAC Name |

3-methoxy-4-nitrobenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c1-13-7-5(10(11)12)3-2-4(8)6(7)9/h2-3H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKKUCBCVJHWGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1N)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601281697 | |

| Record name | 1,2-Benzenediamine, 3-methoxy-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601281697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354236-14-8 | |

| Record name | 1,2-Benzenediamine, 3-methoxy-4-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354236-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenediamine, 3-methoxy-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601281697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.